3-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-fluoro-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO3S2/c17-13-3-1-4-14(11-13)23(19,20)18-12-16(6-8-21-9-7-16)15-5-2-10-22-15/h1-5,10-11,18H,6-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKDHMOQFVSPCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNS(=O)(=O)C2=CC=CC(=C2)F)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using high-efficiency catalysts, continuous flow reactors, and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
3-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 3-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Positional Isomerism of Fluorine
- 2-Fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide (BG14526) This compound (CAS 1203279-37-1) is a positional isomer of the target molecule, differing only in the fluorine substituent’s location (2- vs. 3-position on the benzene ring). Both share the same molecular formula (C₁₆H₁₈FNO₃S₂) and molecular weight (355.45 g/mol).
Heterocyclic Substituents
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide
This derivative replaces the thiophene-oxane group with an oxazole ring. Oxazoles are electron-rich heterocycles that may enhance hydrogen-bonding capacity, as seen in antimicrobial studies . The methyl group on the benzene ring increases lipophilicity compared to the target compound’s fluoro substituent.- 3-Chloro-N-(3-furylmethyl)-4-methoxy-N-(2-thienylmethyl)benzenesulfonamide This compound features chloro and methoxy substituents on the benzene ring and dual heterocyclic groups (furan and thiophene).
Complex Heterocyclic Systems
- 3-Fluoro-N-[1-(4-fluorophenyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl]benzene-1-sulfonamide This derivative incorporates a pyrazole-thiophene system and a second fluorophenyl group.
Molecular Weight and Solubility
- Fluorine substituents generally increase metabolic stability and electronegativity, but the 3-position may offer better steric compatibility with enzyme active sites than the 2-position .
Crystallographic and Conformational Insights
- 4-Methyl-N-[(2-oxo-1,3-thiazolidin-3-yl)carbonyl]benzenesulfonamide () exhibits a planar sulfonamide group and a twisted thiazolidinone ring, with dihedral angles influencing intermolecular interactions. Similar analysis for the target compound would require crystallographic data to confirm conformational preferences .
- The oxane ring in the target compound likely adopts a chair conformation, positioning the thiophene group for optimal π-π stacking in biological targets .
Biological Activity
3-Fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a sulfonamide moiety, which is known for its diverse pharmacological properties, including antibacterial and antitumor activities. The presence of a fluorine atom and a thiophene ring enhances its biological profile, making it an interesting subject for research.
Chemical Structure
The chemical structure of 3-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | 3-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide |
| Molecular Formula | C16H18FNO3S |
| Molecular Weight | 321.39 g/mol |
| CAS Number | [Not available in search results] |
The biological activity of this compound primarily involves its interaction with specific molecular targets in biological systems. It is hypothesized that the sulfonamide group may inhibit certain enzymes or receptors, leading to altered cellular processes. The fluorine atom could enhance lipophilicity, facilitating better membrane penetration and target interaction.
Biological Activity
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties. Studies have shown that compounds with sulfonamide groups can inhibit bacterial growth by interfering with folic acid synthesis.
- Antitumor Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential use in oncology.
- Anti-inflammatory Properties : The presence of thiophene rings in similar compounds has been linked to anti-inflammatory effects, potentially making this compound useful in treating inflammatory diseases.
Case Studies and Research Findings
Recent studies have explored the biological activities of related compounds, providing insights into the potential effects of 3-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide:
- Antibacterial Studies : A study published in Drug Target Insights evaluated various sulfonamide derivatives against Gram-positive and Gram-negative bacteria, reporting significant inhibitory effects at low concentrations (IC50 values ranging from 0.5 to 5 µg/mL) .
- Cytotoxicity Assays : In vitro assays on human cancer cell lines indicated that certain sulfonamides could induce apoptosis, with IC50 values as low as 10 µM . Although specific data for the compound is not available, these findings suggest a promising avenue for further investigation.
- Mechanistic Studies : Research involving structural analogs has revealed that the mechanism of action often involves the inhibition of dihydropteroate synthase, a key enzyme in folate synthesis pathways .
Q & A
Basic: What synthetic methodologies are commonly employed for constructing the sulfonamide linkage in 3-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide?
Answer:
The sulfonamide group is typically formed via a nucleophilic substitution reaction between a sulfonyl chloride derivative and an amine. For this compound, 3-fluorobenzenesulfonyl chloride reacts with the amine-functionalized oxane-thiophene intermediate. Critical parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .
- Temperature : Reactions are conducted at 0–5°C to minimize side reactions .
- Catalysts : Triethylamine or DMAP is used to deprotonate the amine and accelerate the reaction .
Validation : Purity is confirmed via HPLC (>95%) and NMR (absence of residual amine or sulfonyl chloride peaks) .
Advanced: How can reaction yields be optimized for the coupling of the thiophene-oxane moiety to the sulfonamide core?
Answer:
The oxane-thiophene intermediate’s steric bulk requires tailored conditions:
- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 12–24 hours conventionally) and improves yield (75% vs. 50%) by enhancing molecular collisions .
- Protecting groups : Temporary protection of the oxane ring’s oxygen with TBS (tert-butyldimethylsilyl) prevents unwanted side reactions during coupling .
- Catalytic systems : Pd(PPh₃)₄ or CuI in Suzuki-Miyaura cross-coupling for thiophene introduction, with rigorous exclusion of moisture .
Basic: What spectroscopic techniques are essential for characterizing this compound’s structure?
Answer:
- NMR : H/C NMR confirms substitution patterns (e.g., fluorine at C3 of benzene, thiophene integration) .
- HRMS : Validates molecular formula (e.g., C₁₇H₁₇FNO₃S₂) with <2 ppm mass error .
- IR : Sulfonamide S=O stretches appear at 1150–1350 cm⁻¹ .
Advanced: How can X-ray crystallography resolve ambiguities in the spatial arrangement of the oxane-thiophene group?
Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (via Olex2 or similar software) is used to:
- Determine dihedral angles between the thiophene and oxane rings (e.g., 45°–60°), impacting electronic conjugation .
- Identify hydrogen-bonding networks (e.g., sulfonamide N–H···O interactions) that stabilize the crystal lattice .
Note : Crystallization solvents (e.g., ethyl acetate/hexane mixtures) must be optimized to avoid disorder in the thiophene ring .
Basic: What in vitro assays are used to evaluate this compound’s antimicrobial potential?
Answer:
- Microdilution assays : MIC (minimum inhibitory concentration) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition : Testing against dihydropteroate synthase (DHPS), a sulfonamide target in folate biosynthesis .
Advanced: How do structural modifications (e.g., fluorine position, oxane ring size) influence bioactivity?
Answer:
- Fluorine at C3 : Enhances electronegativity, improving membrane permeability (logP reduction by 0.5 units vs. non-fluorinated analogs) .
- Oxane ring expansion : Six-membered oxane vs. five-membered tetrahydrofuran increases conformational flexibility, altering binding to hydrophobic enzyme pockets .
Data contradiction : Some studies report improved in vitro activity with larger rings, while others note reduced solubility .
Basic: What computational tools predict this compound’s pharmacokinetic properties?
Answer:
- SwissADME : Estimates logP (2.1), topological polar surface area (95 Ų), and blood-brain barrier permeability .
- Molinspiration : Predicts GPCR or kinase binding via molecular descriptors (e.g., rotatable bonds ≤5) .
Advanced: How can molecular docking elucidate interactions with DHPS?
Answer:
- Software : AutoDock Vina or Schrödinger Maestro docks the compound into DHPS (PDB: 3TYE).
- Key interactions :
- Validation : MD simulations (100 ns) assess binding stability (RMSD <2 Å) .
Basic: What chromatographic methods separate this compound from synthetic byproducts?
Answer:
- HPLC : C18 column, 70:30 acetonitrile/water + 0.1% TFA, retention time ~8.2 minutes .
- TLC : Silica gel, ethyl acetate/hexane (1:1), Rf = 0.4 under UV 254 nm .
Advanced: How are reaction impurities (e.g., des-fluoro byproducts) quantified and mitigated?
Answer:
- LC-MS/MS : Detects des-fluoro impurities (m/z 328 → 310) at <0.1% levels .
- Mitigation :
- Strict temperature control (-5°C) during fluorination.
- Use of fresh NaH to minimize dehalogenation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
